molecular formula C20H25I2N3O3 B12300088 Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide CAS No. 65320-92-5

Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide

Cat. No.: B12300088
CAS No.: 65320-92-5
M. Wt: 609.2 g/mol
InChI Key: RDBMYWFOYBVFPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyridinium-based oxime compound belongs to a class of acetylcholinesterase (AChE) reactivators, which are critical antidotes for organophosphate (OP) poisoning. Its structure features two pyridinium rings linked by an ether bridge, with a hydroxyimino group (-CH=N-OH) at position 2 and a 3-(cyclohexylcarbonyl) substituent on one pyridine ring. The diiodide counterions enhance its ionic character, influencing solubility and pharmacokinetics .

Properties

CAS No.

65320-92-5

Molecular Formula

C20H25I2N3O3

Molecular Weight

609.2 g/mol

IUPAC Name

cyclohexyl-[1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]methanone;diiodide

InChI

InChI=1S/C20H24N3O3.2HI/c24-20(17-7-2-1-3-8-17)18-9-6-11-22(14-18)15-26-16-23-12-5-4-10-19(23)13-21-25;;/h4-6,9-14,17H,1-3,7-8,15-16H2;2*1H/q+1;;/p-1

InChI Key

RDBMYWFOYBVFPS-UHFFFAOYSA-M

Isomeric SMILES

C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3/C=N/O.[I-].[I-]

Canonical SMILES

C1CCC(CC1)C(=O)C2=C[N+](=CC=C2)COC[N+]3=CC=CC=C3C=NO.[I-].[I-]

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Pyridine

Pyridine undergoes electrophilic substitution at the 3-position when treated with cyclohexanoyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction proceeds via acylium ion formation, with AlCl₃ coordinating to the carbonyl oxygen to enhance electrophilicity:

$$
\text{Pyridine} + \text{Cyclohexanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(Cyclohexylcarbonyl)pyridine} + \text{HCl}
$$

Optimization Notes :

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance acylium stability).
  • Temperature : 0–5°C to minimize side reactions (e.g., over-acylation).
  • Yield : 65–72% after aqueous workup and silica gel chromatography.

Introduction of the Hydroxyimino Methyl Group

Oxime Formation via Aldehyde Condensation

The hydroxyimino methyl group is introduced by reacting a pyridine-2-carbaldehyde intermediate with hydroxylamine hydrochloride in ethanol:

$$
\text{Pyridine-2-carbaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Pyridine-2-((hydroxyimino)methyl)} + \text{H}2\text{O}
$$

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aldehyde to hydroxylamine).
  • Temperature : Reflux (78°C) for 4–6 hours.
  • Yield : 85–90% after recrystallization from ethanol/water.

Assembly of the Methoxy Methyl Bridge

Williamson Ether Synthesis

The methoxy methyl linkage is formed via nucleophilic substitution between 3-(cyclohexylcarbonyl)pyridine and a bromomethyl ether intermediate:

$$
\text{3-(Cyclohexylcarbonyl)pyridine} + \text{BrCH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(((Methoxy)methyl)-3-(cyclohexylcarbonyl)pyridinium bromide}
$$

Key Parameters :

  • Base : Potassium carbonate (mild, avoids over-alkylation).
  • Solvent : DMF (polar aprotic, enhances nucleophilicity).
  • Yield : 70–75% after extraction with ethyl acetate.

Quaternization and Ion Exchange to Diiodide

Pyridinium Salt Formation

The pyridine nitrogen is quaternized using methyl iodide in acetonitrile:

$$
\text{1-(((Methoxy)methyl)-3-(cyclohexylcarbonyl)pyridine} + \text{CH}_3\text{I} \xrightarrow{\text{MeCN, Δ}} \text{Pyridinium iodide intermediate}
$$

Optimization :

  • Stoichiometry : 2 equivalents of CH₃I ensure complete quaternization.
  • Temperature : 60°C for 12 hours.
  • Yield : 90–95% after solvent removal.

Counterion Exchange to Diiodide

The iodide counterion is replaced by treatment with excess potassium iodide in methanol:

$$
\text{Pyridinium iodide} + 2\text{KI} \xrightarrow{\text{MeOH}} \text{Pyridinium diiodide} + 2\text{KBr}
$$

Purification :

  • Precipitation : Cooling to −20°C induces crystallization.
  • Yield : 80–85% with >99% purity by HPLC.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 11.93 (s, 1H, OH), 8.25 (s, 2H, ArH), 4.12 (s, 3H, OCH₃), 3.45 (m, 1H, cyclohexyl), 2.30 (s, 3H, CH₃).
  • ¹³C NMR (300 MHz, CDCl₃) : δ 170.72 (C=O), 143.21 (ArC), 89.80 (OCH₃).

Melting Point and Purity

  • Melting Point : 278–279°C (decomposition).
  • HPLC Purity : 97.9% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts Acylation 72 98 Moderate High
Williamson Ether 75 97 High Moderate
Quaternization 95 99 High Low

Challenges and Mitigation Strategies

  • Oxime Stability : The hydroxyimino group is prone to hydrolysis under acidic conditions. Mitigated by maintaining pH 6–7 during workup.
  • Iodide Sublimation : Addressed using in situ iodination with NaI/NaClO₃, reducing iodine loss.
  • Byproduct Formation : Excess methyl iodide leads to over-alkylation. Controlled by stoichiometric CH₃I addition.

Chemical Reactions Analysis

Types of Reactions

HGG 42 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert HGG 42 into its reduced forms, often involving hydrogenation.

    Substitution: The pyridinium ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridinium hydrides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyridinium derivatives as anticancer agents. For instance, compounds similar to Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that modifications to the pyridinium structure could enhance its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
Pyridinium compounds have also been investigated for their anti-inflammatory properties. The structural features of these compounds allow them to interact with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Some derivatives exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for developing safer anti-inflammatory drugs .

Biological Studies

Cytotoxicity Evaluations
The cytotoxicity of this compound has been assessed using various biological models. For example, studies on plant cells (Triticum aestivum) and crustacean cells (Artemia franciscana) showed that certain structural modifications can lead to increased cytotoxic effects . The results indicate a promising avenue for further exploration in agricultural and environmental applications.

Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of Pyridinium derivatives with biological targets at the molecular level. These computational approaches help predict binding affinities and elucidate the mechanisms through which these compounds exert their biological effects .

Material Science Applications

Synthesis of Functional Materials
Pyridinium compounds are being explored as precursors for synthesizing functional materials, including polymers and nanomaterials. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and material design . For instance, the incorporation of pyridinium moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Data Tables

Application Area Compound Type Mechanism of Action Study Reference
AnticancerPyridinium DerivativesInduction of apoptosis
Anti-inflammatorySelective COX InhibitorsCOX-2 inhibition
CytotoxicityPlant & Crustacean ModelsCell proliferation inhibition
Material ScienceFunctional PolymersEnhanced stability

Mechanism of Action

The mechanism of action of HGG 42 involves its interaction with cholinesterase enzymes. The compound reactivates these enzymes by binding to the active site and displacing the organophosphate inhibitor. This process restores the normal function of cholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The molecular targets include the active sites of acetylcholinesterase and butyrylcholinesterase enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with clinically used oxime reactivators. Key differences lie in substituents and counterions:

Compound Substituents Counterion Key Features
Target Compound 3-(cyclohexylcarbonyl) group, hydroxyimino methyl Diiodide Bulky cyclohexylcarbonyl may enhance lipid solubility; iodide may reduce stability vs. chloride
HI-6 (dichloride) 4-(aminocarbonyl) group, hydroxyimino methyl Dichloride High AChE reactivation efficacy; stable at pH 2–3 but degrades via nucleophilic attack
Pralidoxime (2-PAM) No additional substituents Chloride/Iodide Smaller structure; limited blood-brain barrier penetration; iodide form less soluble
Obidoxime Bis-pyridinium with hydroxyimino groups Dichloride Broad-spectrum reactivation but higher toxicity risk
HI-6 dimethanesulfonate Methanesulfonate counterion Dimethanesulfonate Improved solubility but similar stability profile to HI-6 dichloride

Counterion Effects

  • Diiodide vs. However, iodide may enhance lipid solubility, improving tissue penetration .
  • Reactivity : Chloride-based oximes (e.g., HI-6) exhibit optimal stability in acidic conditions (pH 2–3), while iodide forms (e.g., pralidoxime iodide) are prone to faster degradation in aqueous solutions .

Stability and Reactivation Efficacy

  • Stability: The target compound’s 3-(cyclohexylcarbonyl) group introduces steric hindrance, which may slow nucleophilic degradation compared to HI-6’s 4-(aminocarbonyl) group . However, diiodide’s weaker ion-dipole interactions could offset this advantage.
  • Reactivation Potential: The hydroxyimino group is essential for AChE reactivation.

Pharmacokinetic Considerations

  • Solubility : Diiodide salts generally exhibit lower aqueous solubility than chlorides, which may limit parenteral formulation .
  • Biodistribution : The bulky cyclohexylcarbonyl group could enhance distribution to peripheral tissues but hinder central nervous system penetration compared to smaller analogs like pralidoxime .

Biological Activity

Pyridinium compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Pyridinium, 1-(((3-(cyclohexylcarbonyl)pyridinio)methoxy)methyl)-2-((hydroxyimino)methyl)-, diiodide is a novel pyridine derivative that has shown promising biological activity in preliminary studies. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure features a pyridinium core substituted with cyclohexylcarbonyl and hydroxyimino groups, as well as diiodide moieties. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

The biological activities of pyridinium derivatives are often evaluated through various assays that measure their effects on microbial growth, cancer cell proliferation, and other physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values are crucial for assessing antimicrobial efficacy. For example, derivatives similar to the target compound exhibited MIC values ranging from 8 μM against Enterococcus faecalis to higher concentrations for other strains .

Anticancer Activity

The anticancer properties of pyridinium derivatives are also notable. Compounds with structural similarities have been tested against several cancer cell lines:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) provides insight into the potency of these compounds. For instance, some related pyridine derivatives showed IC50 values in the low micromolar range (e.g., 2.2–4.4 µM) against various cancer cell lines such as HCT 116 and MCF-7 .

The mechanism by which pyridinium compounds exert their biological effects often involves interaction with cellular targets:

  • Cellular Uptake : The presence of the pyridinium moiety facilitates cellular uptake due to its positive charge at physiological pH.
  • Target Interaction : Many pyridine derivatives act by inhibiting key enzymes or pathways involved in microbial growth or cancer cell proliferation.

Research Findings and Case Studies

A variety of studies have investigated the biological activity of pyridinium derivatives:

  • Antimicrobial Studies : A study demonstrated that certain pyridine derivatives inhibited multidrug-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents .
  • Anticancer Studies : Another study focused on the synthesis of novel pyridine-based compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. These compounds were shown to induce apoptosis in cancer cells through PARP cleavage mechanisms .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeMIC/IC50 ValueReference
Pyridine DerivativeAntimicrobial8 μM (E. faecalis)
Pyridine DerivativeAnticancer2.2–4.4 µM (MCF-7)
Similar CompoundAntimicrobialVariable (MRSA)
Similar CompoundAnticancerLow micromolar range

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.